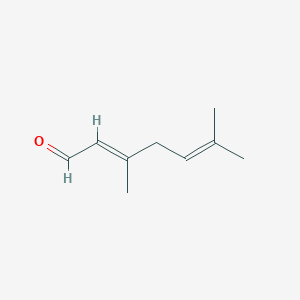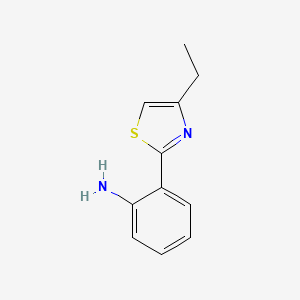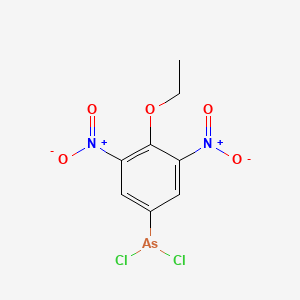
5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride is a chemical compound with a complex structure that includes a chloro group, a diethylamino group, and a propoxy group attached to an anisidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-4-hydroxyanisole with 3-(diethylamino)propyl chloride in the presence of a base to form the intermediate 5-chloro-4-(3-(diethylamino)propoxy)-m-anisidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the chloro and propoxy groups may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(3-(diethylamino)propoxy)-5-ethoxyaniline hydrochloride
- 4-Chloro-3-(diethylamino)propoxy)-m-anisidine hydrochloride
Uniqueness
5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
98656-57-6 |
|---|---|
Formule moléculaire |
C14H24Cl2N2O2 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
[3-chloro-4-[3-(diethylamino)propoxy]-5-methoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C14H23ClN2O2.ClH/c1-4-17(5-2)7-6-8-19-14-12(15)9-11(16)10-13(14)18-3;/h9-10H,4-8,16H2,1-3H3;1H |
Clé InChI |
YAKYJYNTWFZMGM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC1=C(C=C(C=C1Cl)[NH3+])OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


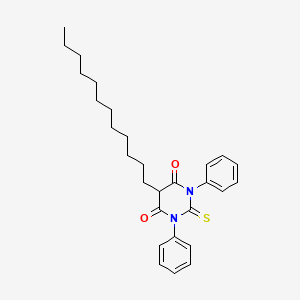
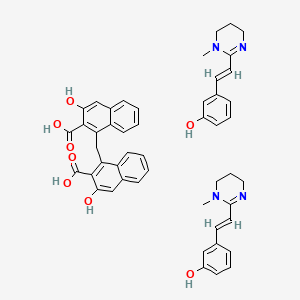

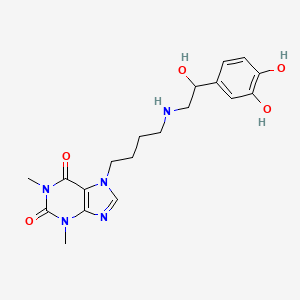
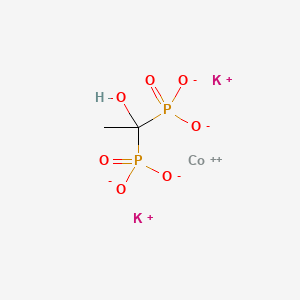
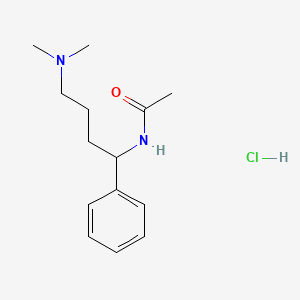
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
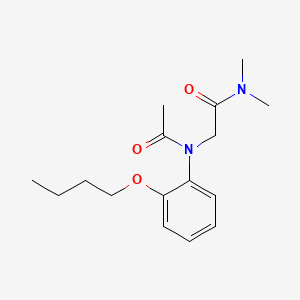
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)
